molecular formula C5H11NOS B14004320 Ethylthiourethan CAS No. 998-98-1

Ethylthiourethan

Cat. No.: B14004320
CAS No.: 998-98-1
M. Wt: 133.21 g/mol
InChI Key: CMGLSTYFWSQNEC-UHFFFAOYSA-N
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Description

Ethylthiourethan (CAS 637-98-9), with the molecular formula C 6 H 13 NOS, is a chemical reagent of significant interest in industrial and materials science research. Its primary, well-documented application is as an excellent collector in the froth flotation process for non-ferrous metal sulfide ores . Researchers value its high selectivity, as it demonstrates a particular efficacy in the separation and concentration of ores such as molybdenum sulfide (MoS 2 ), lead sulfide (PbS), zinc sulfide (ZnS), and copper sulfide (CuFeS 2 ) . A key characteristic of its mechanism of action is its weak collecting power for pyrite (FeS 2 ), which allows for the production of higher-grade concentrates with lower arsenic content when arsenic is present in the ore body, thereby improving the quality and value of the final product . Commercially, it is often available as a light to amber-colored oily liquid with a slightly pungent odor, and typical specifications include a high purity of ≥95% . In the broader scientific context, thiourethane functional groups are the subject of advanced materials research, notably for their role in creating polythiourethane (PSU) polymers that exhibit high refractive index, good thermal stability, and dynamic covalent bonds that aid in recyclability . This product is provided strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

998-98-1

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

O-ethyl N-ethylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H,6,8)

InChI Key

CMGLSTYFWSQNEC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)OCC

Origin of Product

United States

Preparation Methods

Halogenated Alkyl Esterification Method

This classical approach uses xanthate as a starting material, which undergoes esterification with halogenated alkyl compounds (e.g., monochloromethane). The esterified intermediate then reacts with ethylamine to produce this compound.

  • Advantages: Established method with known reaction pathways.
  • Disadvantages: Requires strict control of esterification temperature and equipment; product purification is challenging; generates significant industrial wastewater and methyl mercaptan gas, causing environmental pollution.

One-Step Catalytic Synthesis Method

In this method, xanthate and ethylamine directly react under catalytic conditions to form this compound.

  • Advantages: Simple process.
  • Disadvantages: Low product yield; expensive and non-recyclable catalysts; high production cost; significant sulfide wastewater generation leading to environmental concerns.

Dimethyl Sulfate Method

Sodium isopropyl xanthate reacts with dimethyl sulfate to form an O-isopropyl-S-methyl-dithiocarbonate intermediate, which then undergoes hydrolysis with ethylamine to yield this compound.

  • Advantages: Relatively simple process; high-quality product.
  • Disadvantages: Dimethyl sulfate is unstable and hydrolyzes easily, complicating large-scale production; methyl mercaptan by-product is difficult to absorb, causing pollution.

Phase Transfer Catalytic Method

Thiocyanate aqueous solution reacts with organic halides in the presence of phase transfer catalysts to produce this compound.

  • Advantages: Utilizes phase transfer catalysis to facilitate reaction.
  • Disadvantages: Complex multi-step process; discontinuous operation; loss of organic intermediates and catalysts leads to environmental pollution.

Organic Solvent Method

Thiocyanate reacts with organic halides in a multi-carbon alcohol solvent system.

  • Advantages: Alternative solvent system.
  • Disadvantages: Complex process; low product yield; limited industrial use.

Chloroacetic Esterification Method (Industrial Standard)

Currently, the main industrial method involves chloroacetic acid reacting with sodium carbonate to form sodium chloroacetate, which esterifies with xanthate. The esterified product then reacts with ethylamine to form this compound.

  • Advantages: Mild reaction conditions; high yield; good product quality.
  • Disadvantages: High cost limits widespread application; by-product thioglycolic acid contains impurities, limiting its use and market demand.

Comparative Data Table of this compound Preparation Methods

Method Starting Materials Reaction Type Yield Environmental Impact Cost Industrial Use
Halogenated Alkyl Esterification Xanthate + Halogenated alkyl Esterification + amination Moderate High wastewater & gas pollution Moderate Limited
One-Step Catalytic Synthesis Xanthate + Alkylamine + Catalyst Direct catalytic synthesis Low High sulfide wastewater High Limited
Dimethyl Sulfate Method Sodium isopropyl xanthate + Dimethyl sulfate + Ethylamine Intermediate formation + hydrolysis Moderate-High Methyl mercaptan pollution Moderate-High Limited scale
Phase Transfer Catalytic Method Thiocyanate + Organic halide + Catalyst Phase transfer catalysis Low Catalyst loss pollution Moderate Limited
Organic Solvent Method Thiocyanate + Organic halide + Alcohol solvent Solvent-mediated reaction Low Moderate Moderate Limited
Chloroacetic Esterification Chloroacetic acid + Sodium carbonate + Xanthate + Ethylamine Esterification + amination High By-product impurities High Industrial standard

Detailed Research Outcomes and Analysis

Environmental and Economic Considerations

The halogenated alkyl esterification and one-step catalytic methods, while straightforward, pose significant environmental challenges due to the generation of methyl mercaptan and sulfide wastewater, respectively. The dimethyl sulfate method, despite producing high-quality this compound, is hampered by the instability of dimethyl sulfate and associated pollution issues, limiting its scalability.

The phase transfer catalytic and organic solvent methods suffer from complexity and low yields, which restrict their practical application.

The chloroacetic esterification method is favored industrially for its mild conditions and high yield, but the high cost and impurity issues of by-products constrain its broader use.

Chemical Reactions Analysis

Types of Reactions

Ethylthiourethan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiourea derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl^-, Br^-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted thiourethans depending on the nucleophile used.

Scientific Research Applications

Ethylthiourethan has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethylthiourethan involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved include:

    Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic activity.

    Disruption of cellular processes: It can interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethylthiourethan belongs to a broader class of sulfur-containing compounds, including thioethers , thioureas , and urethanes . Below is a detailed comparison based on structural, synthetic, and functional properties:

Structural and Functional Group Analysis
Compound Functional Group Formula Key Features
This compound Thiourethane (S-CO-NH) C₅H₁₁NOS Sulfur replaces oxygen in urethane; enhances thermal stability and polymerization efficiency .
Ethylthioethane Thioether (S-R) C₄H₁₀S Simple sulfur-ether linkage; formed via nucleophilic substitution or addition reactions .
Ethylurethane Urethane (O-CO-NH) C₅H₁₁NO₂ Oxygen-containing analog; less thermally stable due to weaker C-O bonds .
Thiourea Thiourea (NH₂-CS-NH₂) CH₄N₂S Contains two amine groups bonded to a thiocarbonyl group; used in vulcanization .
Physicochemical Properties
Property This compound Ethylthioethane Ethylurethane
Boiling Point (°C) 215–220 92–94 185–190
Solubility Polar aprotic solvents Non-polar solvents Polar solvents
Thermal Stability High (decomposes >250°C) Moderate (~150°C) Low (~120°C)

Key Findings :

  • This compound’s sulfur atom increases bond dissociation energy (S-C vs. O-C), contributing to superior thermal stability compared to ethylurethane .
  • Ethylthioethane, a thioether, lacks the carbonyl group present in thiourethanes, resulting in lower reactivity in polymerization .

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